molecular formula C20H20ClFN6O2 B2924686 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1049385-74-1

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2924686
CAS No.: 1049385-74-1
M. Wt: 430.87
InChI Key: VEORSOBUDFFCCP-UHFFFAOYSA-N
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Description

1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex synthetic compound designed for early discovery research and pharmaceutical development. It features a piperazine core, which is recognized as one of the most important building blocks in modern drug discovery and is found in bioactive compounds across numerous therapeutic areas . The molecule is further functionalized with a tetrazole ring, a carboxylic acid bioisostere known to contribute to biological activity and metabolic stability, as seen in compounds with documented N-Methyl-D-aspartate (NMDA) antagonist properties . The structure also includes chlorophenyl and fluorophenoxy aromatic systems, common pharmacophores that can influence target binding affinity and selectivity. Piperazine derivatives are frequently investigated for their potential biological activities, which can include central nervous system (CNS) modulation . As a sophisticated chemical tool, this compound is intended for use in hit identification, lead optimization, and structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize it to explore new chemical space for developing therapeutics. This product is sold as-is for research purposes only. The buyer assumes responsibility for confirming product identity and/or purity. No warranty of merchantability or fitness for a particular purpose is offered.

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN6O2/c21-15-5-7-16(8-6-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-4-2-1-3-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORSOBUDFFCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: The synthesis starts with the preparation of the tetrazole ring, usually through cyclization of 4-chlorobenzylamine with sodium azide under acidic conditions.

  • Step 2: The piperazine moiety is introduced via nucleophilic substitution, involving 1-chloromethyl-4-chlorophenyl-tetrazole and piperazine.

  • Step 3: The final step attaches the fluorophenoxyethanone group through an etherification reaction, often under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the process involves large-scale reactors, precise control of temperature and pressure, and rigorous purification steps, often through crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the piperazine and phenyl rings, leading to the formation of hydroxylated derivatives.

  • Reduction: Reduction reactions might target the ketone group, producing secondary alcohols.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, occur primarily at the chlorophenyl and fluorophenoxy rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or KMnO₄ in acidic medium.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The reactions lead to various derivatives that are potentially useful for further chemical modifications or biological testing.

Scientific Research Applications

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone finds applications across multiple fields:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: Studies explore its potential as a receptor ligand or enzyme inhibitor.

  • Medicine: Investigated for its potential therapeutic effects, particularly in fields like oncology or neurology.

  • Industry: Its structural motif is valuable in developing new materials with specific properties.

Mechanism of Action

The compound's biological effects arise from its interaction with molecular targets:

  • Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: Interferes with signal transduction pathways, leading to alterations in cellular processes like proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Research Findings and Pharmacological Implications

  • Antiproliferative Activity : Tetrazole-piperazine hybrids (e.g., ) show moderate activity against cancer cell lines, likely due to DNA intercalation or kinase inhibition .
  • Antimicrobial Potential: Triazole-thioether analogs () exhibit broad-spectrum activity, attributed to sulfur's nucleophilic reactivity .
  • Metabolic Stability : Pyrazole derivatives () demonstrate prolonged half-lives in preclinical models, making them candidates for prolonged therapeutic effects .

Biological Activity

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, often referred to as a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Tetrazole compounds are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19ClN6O2
  • Molecular Weight : 368.84 g/mol

This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the piperazine moiety and fluorophenoxy group contributes to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar tetrazole compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through oxidative stress mechanisms . The specific compound may share these properties due to its structural similarities.

Table 1: Summary of Anticancer Studies on Tetrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
ZQL-4cMCF-72.96Induces apoptosis via ROS generation
ZQL-4cMDA-MB-2310.80Inhibits Notch-AKT signaling
ZQL-4cSK-BR-31.21Promotes G2/M phase arrest

This table highlights the effectiveness of tetrazole derivatives in inhibiting breast cancer cell lines, suggesting that the compound may exhibit similar anticancer activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example, tetrazole derivatives may inhibit enzymes responsible for DNA synthesis or modulate receptor activity related to apoptosis .

Case Studies

A notable case study involved the synthesis and evaluation of related tetrazole compounds for their anti-inflammatory properties. The study revealed that these compounds could effectively reduce inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .

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